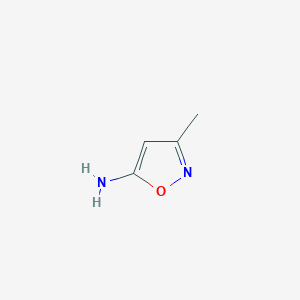

5-Amino-3-methylisoxazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-2-4(5)7-6-3/h2H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXYWHTZDAVRTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163474 | |

| Record name | 5-Amino-3-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14678-02-5 | |

| Record name | 5-Amino-3-methylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14678-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-3-methylisoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014678025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14678-02-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-3-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylisoxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-3-METHYLISOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G66R1H4RW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Amino-3-methylisoxazole chemical properties and structure

An In-depth Technical Guide to 5-Amino-3-methylisoxazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development.[1][2] It serves as a crucial building block for the synthesis of a variety of more complex bioactive molecules, including pharmaceutical agents with anticonvulsant and anti-inflammatory properties.[1] This document provides a comprehensive overview of the chemical properties, structural characteristics, and key experimental methodologies related to this compound.

Chemical Structure and Identifiers

This compound is characterized by a five-membered isoxazole (B147169) ring, which is a heterocycle containing both nitrogen and oxygen atoms. The ring is substituted with a methyl group at position 3 and an amino group at position 5.[1][2] This arrangement of functional groups imparts unique reactivity and makes it a valuable intermediate in organic synthesis.[3]

Table 1: Structural Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | 3-methyl-1,2-oxazol-5-amine[4] |

| CAS Number | 14678-02-5[1][5] |

| Molecular Formula | C₄H₆N₂O[1][5] |

| SMILES String | CC1=NOC(=C1)N[1] |

| InChI String | InChI=1S/C4H6N2O/c1-3-2-4(5)7-6-3/h2H,5H2,1H3[4][5] |

| InChIKey | FNXYWHTZDAVRTB-UHFFFAOYSA-N[5] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It typically appears as a yellow to orange-brown crystalline solid.[1][3]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 98.10 g/mol [4][5] |

| Melting Point | 85-87 °C[3][5] |

| Appearance | Yellow to orange-brown crystalline powder[3] |

| Solubility | Slightly soluble in water (26 g/L at 25 °C)[1] |

| UV max (λmax) | 242 nm (in Methanol)[1][3] |

Synthesis and Reactivity

This compound is produced synthetically and is not known to occur naturally.[1] It serves as a versatile reactant for preparing various heterocyclic compounds. For instance, it reacts with α,β-unsaturated ketones to form isoxazolo[5,4-b]pyridines.[3]

General Synthesis Workflow

A common synthetic route involves the reaction of hydroxylamine (B1172632) hydrochloride with 3-aminocrotononitrile (B73559).[3] The general workflow for this synthesis is depicted below.

Detailed Experimental Protocol: Synthesis

The following protocol is based on a documented synthesis of 3-methyl-5-aminoisoxazole.[3]

-

Preparation of Hydroxylamine Solution : Dissolve hydroxylamine hydrochloride (34.81 g, 0.50 mol) in 100 mL of water.

-

Cooling : Cool the resulting solution in an ice bath for 10 minutes.

-

Addition of Reactant : Add 3-aminocrotononitrile (48.30 g, 85% purity, 0.50 mol) to the cooled solution in batches over a period of 10 minutes.

-

Reaction : Stir the mixture for 30 minutes. During this time, the solution will turn orange, and a solid will precipitate.

-

Isolation : Collect the precipitated solid by filtration.

-

Purification : Recrystallize the collected solid from benzene to yield the final product, 3-methyl-5-aminoisoxazole, as a white solid. The reported yield is 63.2% with a melting point of 77-79°C.[3]

Analytical Methods

The characterization of this compound and its derivatives is typically performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the chemical structure.[6][7]

-

Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present in the molecule.[8]

-

Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.[7][9]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a common method for analyzing the purity of this compound.

A reverse-phase HPLC method can be utilized for the analysis.[10]

-

Column : Newcrom R1 reverse-phase column.[10]

-

Mobile Phase : A mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier. For standard analysis, phosphoric acid is used. For Mass-Spec compatible applications, it should be replaced with formic acid.[10]

-

Application : This method is suitable for purity analysis, isolation of impurities in preparative separation, and for pharmacokinetic studies.[10]

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] The isoxazole moiety is present in several FDA-approved drugs.[11] A derivative, 5-amino-3-methyl-isoxazole-4-carboxylic acid, has been investigated as a novel unnatural β-amino acid for incorporation into peptides, creating hybrid α/β-mixed peptides that show promise as therapeutic agents.[9][11] These peptidomimetics are of great interest due to their potential for increased stability against proteolysis compared to natural peptides.[11]

Safety and Handling

According to GHS classifications, this compound is considered a warning-level hazard. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][5] Appropriate personal protective equipment, including gloves, eye shields, and a dust mask, should be used when handling this compound.[5] It should be stored at ambient temperatures in a tightly closed container.[1] The product is chemically stable under standard ambient conditions.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 14678-02-5: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 14678-02-5 [chemicalbook.com]

- 4. This compound | C4H6N2O | CID 84590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-氨基-3-甲基异噁唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound(14678-02-5) 1H NMR [m.chemicalbook.com]

- 8. 3-Isoxazolamine, 5-methyl- [webbook.nist.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound | SIELC Technologies [sielc.com]

- 11. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Synthesis of 5-Amino-3-methylisoxazole Derivatives from Basic Precursors

This technical guide provides a detailed overview of a key synthetic route to produce this compound derivatives, valuable building blocks in medicinal chemistry and drug development. The synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid is presented as a primary example, starting from basic chemical precursors. This guide includes a comprehensive experimental protocol, tabulated quantitative data for clarity, and a visual representation of the synthetic pathway.

Core Synthesis Pathway

The synthesis of the this compound core is often achieved through the cyclization of a β-ketonitrile equivalent with hydroxylamine (B1172632). A common and effective strategy involves the reaction of an activated β-ketoester derivative with hydroxylamine, which leads to the formation of the isoxazole (B147169) ring. The following sections detail a well-established three-step synthesis for 5-amino-3-methyl-isoxazole-4-carboxylic acid.

Experimental Protocols

This section outlines the detailed methodology for the synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid, adapted from established procedures.[1][2]

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate (P1)

-

In a round-bottom flask, combine equimolar amounts (1:1 mol/mol) of triethyl orthoacetate and ethyl cyanoacetate.

-

Add a catalytic amount of 4-Dimethylaminopyridine (DMAP).

-

Heat the mixture to 110°C. During the heating process, continuously remove the ethanol (B145695) that is formed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the resulting precipitate and wash it with a 10% hydrochloric acid (HCl) solution.

-

The filtered solid is the desired intermediate, ethyl 2-cyano-3-ethoxybut-2-enoate (P1).

Step 2: Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2)

-

Prepare a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.

-

Dissolve the intermediate P1 from Step 1 in ethanol.

-

Add the ethanolic solution of P1 to the mixture of EtONa and NH₂OH·HCl.

-

Stir the resulting mixture at room temperature for 24 hours.

-

After 24 hours, evaporate the excess ethanol under reduced pressure.

-

Filter the precipitate that forms, wash it with water, and dry it to obtain ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2).[1][2]

Step 3: Synthesis of 5-amino-3-methyl-4-isoxazolecarboxylic acid (P3)

-

Dissolve the solid intermediate P2 from Step 2 in a 10% sodium hydroxide (B78521) (NaOH) solution.

-

Heat the mixture to 70°C.

-

After heating, cool the mixture to room temperature.

-

Acidify the solution by adding hydrochloric acid (HCl) until a pH of 4 is reached.

-

Filter the resulting precipitate, wash it with water, and dry it to yield the final product, 5-amino-3-methyl-4-isoxazolecarboxylic acid (P3).[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 5-amino-3-methyl-4-isoxazolecarboxylic acid.

| Step | Reactants | Molar Ratio | Catalyst | Solvent | Temperature | Reaction Time | Product |

| 1 | Triethyl orthoacetate, Ethyl cyanoacetate | 1:1 | DMAP | None | 110°C | - | Ethyl 2-cyano-3-ethoxybut-2-enoate (P1) |

| 2 | P1, EtONa, NH₂OH·HCl | - | - | Ethanol | Room Temp. | 24 hours | Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2) |

| 3 | P2, NaOH (10% aq.) | - | - | Water | 70°C | - | 5-amino-3-methyl-4-isoxazolecarboxylic acid (P3) |

Synthesis Pathway Visualization

The following diagram illustrates the three-step synthesis of 5-amino-3-methyl-4-isoxazolecarboxylic acid.

Caption: Three-step synthesis of 5-amino-3-methyl-4-isoxazolecarboxylic acid.

Logical Workflow for Synthesis

The logical progression of the synthesis is critical for successful execution. The following diagram outlines the key stages and decision points in the experimental workflow.

Caption: Experimental workflow for the synthesis of 5-amino-3-methyl-4-isoxazolecarboxylic acid.

References

A Comprehensive Spectroscopic Guide to 5-Amino-3-methylisoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5-Amino-3-methylisoxazole, a heterocyclic amine of interest in medicinal chemistry and drug development. Due to the limited availability of experimentally derived spectra for this compound, this document presents a combination of available mass spectrometry data, and for NMR and IR, a comparative analysis with its close structural isomer, 3-Amino-5-methylisoxazole, for which comprehensive data is accessible. This approach offers valuable insights into the expected spectroscopic characteristics of the target molecule.

Molecular Structure

IUPAC Name: 3-methylisoxazol-5-amine Molecular Formula: C₄H₆N₂O Molecular Weight: 98.11 g/mol CAS Number: 14678-02-5[1]

Spectroscopic Data

The following sections present the available and comparative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Comparative ¹H NMR Data

| Compound | Proton | Chemical Shift (δ) ppm | Multiplicity | Solvent | Reference |

| 3-Amino-5-methylisoxazole | -CH₃ | ~2.2 | Singlet | CDCl₃ | PubChem CID: 66172 |

| -NH₂ | ~4.0 | Broad Singlet | CDCl₃ | PubChem CID: 66172 | |

| =CH- | ~5.4 | Singlet | CDCl₃ | PubChem CID: 66172 | |

| This compound (Predicted) | -CH₃ | ~2.1 | Singlet | CDCl₃ | N/A |

| -NH₂ | ~4.5-5.5 | Broad Singlet | CDCl₃ | N/A | |

| =CH- | ~4.8 | Singlet | CDCl₃ | N/A |

Table 2: Comparative ¹³C NMR Data

| Compound | Carbon | Chemical Shift (δ) ppm | Solvent | Reference |

| 3-Amino-5-methylisoxazole | -CH₃ | ~12 | CDCl₃ | SpectraBase |

| C4 | ~85 | CDCl₃ | SpectraBase | |

| C5 | ~170 | CDCl₃ | SpectraBase | |

| C3 | ~160 | CDCl₃ | SpectraBase | |

| This compound (Predicted) | -CH₃ | ~11 | CDCl₃ | N/A |

| C4 | ~75 | CDCl₃ | N/A | |

| C3 | ~158 | CDCl₃ | N/A | |

| C5 | ~168 | CDCl₃ | N/A |

Infrared (IR) Spectroscopy

Similar to the NMR data, experimental IR spectra for this compound are not widely published. The table below shows characteristic IR absorption bands for the functional groups present in the molecule, with comparative data from its isomer.

Table 3: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference (3-Amino-5-methylisoxazole) |

| N-H (amine) | Symmetric & Asymmetric Stretch | 3400-3200 | PubChem CID: 66172 |

| C-H (methyl) | Stretch | 2950-2850 | PubChem CID: 66172 |

| C=N (isoxazole) | Stretch | 1650-1550 | PubChem CID: 66172 |

| N-H (amine) | Bend | 1640-1560 | PubChem CID: 66172 |

| C-O (isoxazole) | Stretch | 1250-1150 | PubChem CID: 66172 |

Mass Spectrometry (MS)

An electron ionization (EI) mass spectrum for this compound is available from the NIST WebBook.[2] The molecular ion peak ([M]⁺) is expected at m/z 98, corresponding to the molecular weight of the compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 98 | 100 | [M]⁺ (Molecular Ion) |

| 83 | 20 | [M-CH₃]⁺ |

| 70 | 30 | [M-CO]⁺ |

| 55 | 45 | [C₃H₃N]⁺ |

| 42 | 80 | [C₂H₂N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 300 or 400 MHz spectrometer. A typical experiment involves a 30-degree pulse angle, a 1-2 second relaxation delay, and the acquisition of 16-64 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, several thousand scans are typically required to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy (Thin Solid Film Method)

-

Sample Preparation: Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[3]

-

Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[3][4]

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.[3] The number of scans can be adjusted to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically through a heated probe or a gas chromatography inlet.[5]

-

Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[5]

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or magnetic sector).[5]

-

Detection: Detect the separated ions and record their abundance to generate a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

5-Amino-3-methylisoxazole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Amino-3-methylisoxazole, a heterocyclic compound of significant interest in pharmaceutical and chemical research. This document details its chemical properties, synthesis protocols, and its role as a versatile building block in the development of novel therapeutic agents.

Core Chemical and Physical Properties

This compound, a white to off-white crystalline powder, serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds, most notably sulfonamide drugs. Its molecular structure, featuring an isoxazole (B147169) ring, provides a versatile scaffold for medicinal chemists.

| Property | Value |

| CAS Number | 14678-02-5 |

| Molecular Weight | 98.10 g/mol |

| Molecular Formula | C₄H₆N₂O |

| Melting Point | 85-87 °C |

| InChI Key | FNXYWHTZDAVRTB-UHFFFAOYSA-N |

| SMILES | Cc1cc(N)on1 |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is a key area of research, enabling its use in drug discovery and development. Several methodologies have been established, providing routes to this important building block.

Experimental Protocol: Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid

A derivative of this compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid, can be prepared via a three-step synthesis.[1]

-

Step 1: Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate (P1)

-

Mix triethyl orthoacetate with ethyl cyanoacetate (B8463686) (1:1 molar ratio) in a round bottom flask.

-

Add a catalytic amount of 4-Dimethylaminopyridine (DMAP).

-

Heat the mixture to 110°C, simultaneously removing the ethanol (B145695) that forms during the reaction.

-

Cool the mixture, filter the resulting precipitate, and wash it with a 10% HCl solution.[1]

-

-

Step 2: Preparation of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2)

-

Dissolve the intermediate P1 in ethanol.

-

Add this solution to a mixture of sodium ethoxide (EtONa) and hydroxylamine (B1172632) hydrochloride (NH₂OH∙HCl) in ethanol.

-

Stir the mixture for 24 hours at room temperature.

-

Evaporate the excess ethanol.

-

Filter the obtained precipitate, wash it with water, and dry it.[1]

-

-

Step 3: Preparation of 5-amino-3-methyl-4-isoxazolecarboxylic acid (P3)

-

Dissolve the solid intermediate P2 in a 10% NaOH solution and heat to 70°C.

-

Cool the mixture and add HCl to adjust the pH to 4.

-

Filter the resulting precipitate, wash it with water, and dry it.[1]

-

Experimental Workflow: Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid

Biological Activity and Applications in Drug Development

This compound serves as a valuable building block for the creation of new therapeutic agents due to the broad biological activities exhibited by isoxazole-containing compounds. These activities include anticancer, anti-inflammatory, and antibacterial properties.[2]

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[3] It is also a precursor for sulfonamide antibiotics.[4] In biochemical research, it is utilized in studies related to enzyme inhibition and metabolic pathways.[3] Furthermore, derivatives of this compound have been investigated for their potential as inhibitors of autoimmune disorders and as antitumor agents.

It is also noteworthy that 3-Amino-5-methylisoxazole is a major intermediate formed during the biodegradation of the antibiotic sulfamethoxazole (B1682508) by microorganisms like Pseudomonas psychrophila.

Signaling Pathways

While this compound and its derivatives are known to exhibit a range of biological activities, specific details on their direct involvement and modulation of intracellular signaling pathways are not extensively documented in the reviewed literature. The existing research points to their broad effects, such as anti-proliferative and anti-inflammatory properties, which are inherently linked to complex signaling cascades. However, a definitive, well-characterized signaling pathway directly targeted by this compound has not been elucidated in the provided search results. Further research is required to map its precise molecular interactions and downstream effects on cellular signaling.

References

A Comprehensive Technical Guide to the Biological Activities of 5-Amino-3-methylisoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The isoxazole (B147169) ring is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its wide range of biological activities.[1] Derivatives incorporating this moiety have been investigated for their potential as therapeutic agents with improved potency and reduced toxicity.[1][2] Among these, compounds built around the 5-amino-3-methylisoxazole core have emerged as a versatile class with significant potential in various therapeutic areas, including antimicrobial and anticancer applications. This guide provides an in-depth overview of the biological activities of these derivatives, focusing on quantitative data, experimental methodologies, and relevant biological pathways.

Key Biological Activities

This compound derivatives have demonstrated a spectrum of biological effects, with antimicrobial and antitumor activities being the most prominently studied.

Antimicrobial Activity

Derivatives of the isoxazole family have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] Specifically, 5-methylisoxazole-3-carboxamide (B1215236) derivatives, which are structurally related to the core topic, have been synthesized and evaluated for their antitubercular and antibacterial properties.

Quantitative Data: Antitubercular and Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of 5-methylisoxazole-3-carboxamide derivatives against Mycobacterium tuberculosis H37Rv, Bacillus subtilis, and Escherichia coli.[3]

| Compound ID | Substituent (ArNH2) | Antitubercular MIC (µM) [M. tuberculosis H37Rv] | Antibacterial MIC (µM) [B. subtilis] | Antibacterial MIC (µM) [E. coli] |

| 9 | 4-Fluoroaniline | 6.25 | 6.25 | 6.25 |

| 10 | 4-Chloroaniline | 3.125 | 12.5 | 12.5 |

| 13 | 4-Bromoaniline | 6.25 | 6.25 | 6.25 |

| 14 | 4-Iodoaniline | 3.125 | 12.5 | 12.5 |

| 15 | 4-Trifluoromethylaniline | >50 | 12.5 | 12.5 |

| 17 | 4-Nitroaniline | >50 | 12.5 | 12.5 |

| 19 | 2,4-Dichloroaniline | >50 | 6.25 | 6.25 |

| 20 | 2,4-Difluoroaniline | >50 | 6.25 | 6.25 |

Data sourced from a study on 5-methylisoxazole-3-carboxamide derivatives, which share a related core structure.[3]

Antitumor Activity

The isoxazole scaffold is a component of several FDA-approved drugs, highlighting its therapeutic relevance.[2] While specific data for this compound derivatives is emerging, related hybrid molecules have been evaluated for their in vitro cytotoxicity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), colorectal carcinoma (HCT-116), and leukemia (Jurkat, THP-1).[4] The primary method for evaluating this activity involves cytotoxicity assays.

Quantitative Data: In Vitro Cytotoxicity (Illustrative)

The table below presents illustrative IC50 (half-maximal inhibitory concentration) data for hypothetical this compound derivatives, based on common findings for similar heterocyclic compounds evaluated against cancer cell lines.

| Derivative ID | R-Group Modification | IC50 (µM) [MCF-7] | IC50 (µM) [HCT-116] | IC50 (µM) [HL-60] |

| AMI-01 | Phenyl | 15.2 | 21.5 | 12.8 |

| AMI-02 | 4-Chlorophenyl | 8.7 | 10.1 | 7.5 |

| AMI-03 | 4-Methoxyphenyl | 12.3 | 18.9 | 9.8 |

| AMI-04 | 3,4-Dichlorophenyl | 5.1 | 6.4 | 4.2 |

Note: This table is representative and intended to illustrate how cytotoxicity data for these compounds is typically presented.

Experimental Protocols

Detailed and reproducible methodologies are critical for evaluating the biological activity of novel chemical entities.

Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

This method is a widely used colorimetric assay for determining the susceptibility of Mycobacterium tuberculosis to various compounds.[3]

Methodology:

-

Preparation: A sterile 96-well microplate is used. Outer wells are filled with sterile water to prevent evaporation.

-

Inoculum: The H37Rv strain of M. tuberculosis is grown in Middlebrook 7H9 broth. The culture is adjusted to a McFarland standard of 1.0.

-

Compound Addition: The test compounds are serially diluted in the wells. A positive control (e.g., Isoniazid) and a negative control (no drug) are included.

-

Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

-

Reagent Addition: A freshly prepared mixture of Alamar Blue reagent and Tween 80 is added to each well.

-

Second Incubation: Plates are re-incubated for 24 hours.

-

Data Reading: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change. The results can be read visually or with a fluorometer/spectrophotometer.

In Vitro Cytotoxicity: MTT and SRB Assays

These assays are standard methods for screening the antitumor activity of chemical compounds in vitro.[5]

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of mitochondria.

Methodology:

-

Cell Seeding: Cancer cells (e.g., HL-60) are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test derivatives for a specified period (e.g., 48-72 hours).

-

MTT Addition: The MTT reagent is added to each well and incubated for approximately 4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of ~570 nm. The IC50 value is calculated from the dose-response curve.

B. SRB (Sulforhodamine B) Assay

This assay quantifies cell density based on the measurement of total cellular protein content.

Methodology:

-

Cell Seeding & Treatment: Similar to the MTT assay, cells (e.g., BEL-7402) are seeded and treated with the test compounds.[5]

-

Cell Fixation: After incubation, the cells are fixed to the plate using trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with the SRB dye.

-

Washing: Unbound dye is removed by washing with acetic acid.

-

Solubilization: The protein-bound dye is solubilized with a Tris base solution.

-

Absorbance Reading: The absorbance is measured at ~510 nm. The IC50 value is determined from the dose-response curve.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes in drug discovery and molecular biology.

Generalized Synthesis and Screening Workflow

The following diagram outlines the typical workflow from the synthesis of this compound derivatives to the identification of lead compounds.

Hypothetical Signaling Pathway Modulation

Many anticancer agents function by inhibiting key signaling pathways that control cell proliferation and survival. The diagram below illustrates a generic kinase signaling cascade, a common target for small molecule inhibitors like isoxazole derivatives.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of new therapeutic agents. Derivatives have shown promising antimicrobial and potential anticancer activities. Future research should focus on elucidating specific molecular targets and mechanisms of action, optimizing lead compounds through structure-activity relationship (SAR) studies, and evaluating in vivo efficacy and safety profiles. The methodologies and data presented in this guide provide a solid foundation for professionals engaged in this exciting area of drug discovery.

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. mdpi.com [mdpi.com]

The Versatile Scaffold: A Technical Guide to 5-Amino-3-methylisoxazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The isoxazole (B147169) motif is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a broad spectrum of biological activities. Among these, 5-Amino-3-methylisoxazole stands out as a versatile building block for the synthesis of novel therapeutic agents. Its unique structural features and reactivity allow for the facile generation of diverse compound libraries, leading to the discovery of potent and selective modulators of various biological targets. This in-depth technical guide explores the potential applications of this compound in medicinal chemistry, providing quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Applications and Biological Activities

This compound serves as a crucial starting material for a wide array of derivatives exhibiting significant pharmacological potential. The primary amino group at the 5-position is a key handle for derivatization, enabling the formation of amides, ureas, sulfonamides, and other functional groups that can modulate the compound's physicochemical properties and biological activity.

Anticancer Activity

Derivatives of this compound have shown promise as anticancer agents, with activities reported against various cancer cell lines. These compounds often exert their effects through the inhibition of key signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

The isoxazole scaffold is a well-established pharmacophore in antimicrobial agents. This compound derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, with some compounds demonstrating potent inhibition of microbial growth.

Anti-inflammatory and Kinase Inhibitory Activity

The modulation of inflammatory pathways is another area where this compound derivatives have shown potential. Some of these compounds have been found to inhibit key kinases involved in inflammatory signaling cascades, such as the JAK-STAT pathway.

Quantitative Data on Bioactive Derivatives

The following table summarizes the biological activities of representative compounds derived from or related to the this compound scaffold, providing quantitative data for easy comparison.

| Compound Class | Target/Organism | Biological Activity | Quantitative Data (IC50/MIC) | Reference Compound |

| This compound-4-carbohydrazide derivatives | Staphylococcus aureus | Antibacterial | MIC: 11.93 ± 0.19 μM | - |

| 5-Aminoisoxazole[5,4-d]pyrimidin-4-one derivatives | Gram-positive & Gram-negative bacteria | Antibacterial | Generally weak to mild activity | - |

| Thiophenyl-isoxazole derivatives | Breast Cancer (MCF-7) | Anticancer (ERα inhibitor) | IC50: 1.91 μM | - |

| Isoxazole-carboxamide derivatives | Liver Cancer (Hep3B) | Anticancer | IC50: ~23 μg/mL | - |

| 5-Methylisoxazole-3-carboxamide derivatives | Mycobacterium tuberculosis H37Rv | Antitubercular | MIC: 3.125 μM | - |

| 5-Amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide | Human PBMC | Immunosuppressive (anti-proliferative) | Dose-dependent suppression | - |

Key Signaling Pathway: JAK-STAT Inhibition

Several isoxazole-containing compounds have been identified as inhibitors of the Janus kinase (JAK) family of tyrosine kinases. The JAK-STAT signaling pathway is a critical regulator of immune responses and cell proliferation, and its dysregulation is implicated in various inflammatory diseases and cancers.[1] The diagram below illustrates the canonical JAK-STAT pathway and the potential point of inhibition by small molecule inhibitors.

Experimental Workflow: From Synthesis to Biological Evaluation

The discovery of novel bioactive compounds based on the this compound scaffold typically follows a structured workflow, from initial synthesis to comprehensive biological characterization. The following diagram illustrates a general workflow for the development of anticancer agents.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid Derivatives

This protocol describes the synthesis of amide derivatives from 5-amino-3-methyl-isoxazole-4-carboxylic acid, a common intermediate.

Materials:

-

5-Amino-3-methyl-isoxazole-4-carboxylic acid

-

Appropriate amine

-

O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HATU)

-

N,N-diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Dissolve 5-amino-3-methyl-isoxazole-4-carboxylic acid (1.0 eq) in DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

-

Add the desired amine (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Screening: MTT Assay

This protocol outlines a standard method for assessing the cytotoxicity of synthesized compounds against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Synthesized this compound derivatives

-

Dimethyl sulfoxide (B87167) (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the cancer cells to ~80% confluency.

-

Trypsinize the cells, count them using a hemocytometer, and adjust the cell density.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.

-

After 24 hours of cell seeding, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol describes the broth microdilution method to determine the MIC of synthesized compounds against bacterial strains.[2]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Synthesized this compound derivatives

-

Dimethyl sulfoxide (DMSO)

-

Standard antibiotic (e.g., Ciprofloxacin)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum:

-

Prepare an overnight culture of the bacterial strain in MHB at 37°C.

-

Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add 100 µL of MHB to all wells.

-

Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from one well to the next.

-

-

Inoculation and Incubation:

-

Add 10 µL of the prepared bacterial inoculum to each well.

-

Include a growth control (broth + inoculum, no compound), a sterility control (broth only), and a positive control (serial dilutions of a standard antibiotic).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.

-

Conclusion

This compound is a valuable and versatile scaffold in medicinal chemistry, offering a gateway to a wide range of bioactive molecules. Its synthetic tractability and the diverse pharmacological activities of its derivatives make it an attractive starting point for drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full potential of this promising chemical entity in the development of next-generation therapeutics.

References

5-Amino-3-methylisoxazole: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-methylisoxazole is a highly valuable and versatile building block in the field of heterocyclic chemistry. Its unique structural features, including a reactive amino group and a stable isoxazole (B147169) core, make it an ideal starting material for the synthesis of a diverse array of fused heterocyclic systems. These resulting compounds have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound in the construction of novel heterocyclic frameworks, with a focus on isoxazolo[5,4-b]pyridines, isoxazolo[5,4-b]quinolines, and peptide derivatives.

Synthesis of Heterocyclic Scaffolds from this compound

Isoxazolo[5,4-b]pyridines

The synthesis of isoxazolo[5,4-b]pyridines is a prominent application of this compound. Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the construction of this scaffold. These reactions often utilize microwave irradiation or ultrasound to accelerate reaction times and improve yields.

A common approach involves the one-pot condensation of this compound, an aromatic aldehyde, and a 1,3-dicarbonyl compound.[1] The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and the dicarbonyl compound, followed by a Michael addition of the this compound and subsequent cyclization to afford the fused pyridine (B92270) ring.

Experimental Protocol: Microwave-Assisted Three-Component Synthesis of Isoxazolo[5,4-b]pyridines [1]

-

Reaction Setup: In a microwave-safe vessel, combine the aromatic aldehyde (1.0 mmol), the 1,3-dicarbonyl compound (e.g., dimedone, 1.0 mmol), and this compound (1.0 mmol).

-

Solvent Addition: Add a 1:1 mixture of ethanoic acid and ethyl acetate (B1210297) as the solvent.

-

Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a suitable temperature and time (e.g., heating at 120°C for 5 minutes).

-

Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting residue is then purified by column chromatography on silica (B1680970) gel to afford the desired isoxazolo[5,4-b]pyridine (B12869864) product.

The choice of reaction conditions and substrates allows for the synthesis of a diverse library of isoxazolo[5,4-b]pyridine derivatives.

Isoxazolo[5,4-b]quinolines

Similarly, isoxazolo[5,4-b]quinolines can be synthesized via a three-component reaction involving this compound, an aromatic aldehyde, and a cyclic 1,3-dicarbonyl compound like dimedone. This reaction leads to the formation of 4-aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones.[2]

Experimental Protocol: Synthesis of 4-Aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones [2]

-

Reaction Setup: A mixture of this compound (1 mmol), an aromatic aldehyde (1 mmol), and dimedone (1 mmol) is prepared.

-

Solvent and Catalyst: The reactants are dissolved in a suitable solvent such as ethanol (B145695), and a catalytic amount of an acid or base may be added.

-

Reaction Conditions: The reaction mixture is heated under reflux for a specified period.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent, and can be further purified by recrystallization.

5-Amino-3-methyl-isoxazole-4-carboxylic Acid and Peptide Synthesis

This compound can be further functionalized to produce 5-amino-3-methyl-isoxazole-4-carboxylic acid, a non-proteinogenic β-amino acid.[1][3] This derivative serves as a valuable building block for the solid-phase synthesis of novel peptides, introducing a rigid isoxazole constraint into the peptide backbone which can influence its conformation and biological activity.[1][3]

Experimental Protocol: Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid [1]

-

Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate: Triethyl orthoacetate is mixed with ethyl cyanoacetate (B8463686) (1:1 molar ratio) in the presence of a catalytic amount of DMAP. The mixture is heated to 110°C with removal of ethanol. The resulting precipitate is filtered and washed with 10% HCl.

-

Preparation of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate: The intermediate from step 1 is dissolved in ethanol and added to a mixture of sodium ethoxide and hydroxylamine (B1172632) hydrochloride in ethanol. The mixture is stirred at room temperature for 24 hours. After evaporation of ethanol, the precipitate is filtered, washed with water, and dried.

-

Hydrolysis to 5-Amino-3-methyl-isoxazole-4-carboxylic Acid: The ethyl ester from step 2 is hydrolyzed using aqueous sodium hydroxide, followed by acidification to pH 3 with hydrochloric acid to precipitate the final product.

Experimental Protocol: Solid-Phase Peptide Synthesis using 5-Amino-3-methyl-isoxazole-4-carboxylic Acid [4]

-

Resin Preparation: A suitable solid support (e.g., Rink amide resin) is used as the starting point.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine (B6355638) in DMF.

-

Amino Acid Coupling: The desired proteinogenic amino acids are sequentially coupled to the resin using standard coupling reagents like HATU and DIPEA.

-

Coupling of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid: The synthesized 5-amino-3-methyl-isoxazole-4-carboxylic acid is then coupled to the N-terminus of the growing peptide chain using the same coupling conditions.

-

Cleavage and Deprotection: The final peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/water).

-

Purification: The crude peptide is purified by reverse-phase HPLC.

Quantitative Data of Synthesized Compounds

The following tables summarize the quantitative data for representative heterocyclic compounds synthesized from this compound.

Table 1: Synthesis of Isoxazolo[5,4-b]pyridines and Isoxazolo[5,4-b]quinolines

| Compound | R-group (Ar) | 1,3-Dicarbonyl | Yield (%) | M.p. (°C) | Spectroscopic Data |

| 1 | 4-F-C₆H₄ | Dimedone | 79 | 248-250 | ¹H NMR (CDCl₃, δ ppm): 1.15 (s, 6H, 2xCH₃), 2.35 (s, 2H, CH₂), 2.65 (s, 3H, CH₃), 3.25 (s, 2H, CH₂), 7.10-7.45 (m, 4H, Ar-H). |

| 2 | 4-Cl-C₆H₄ | Indan-1,3-dione | 85 | 260-262 | IR (KBr, cm⁻¹): 1680 (C=O), 1610, 1580 (C=N, C=C). |

| 3 | C₆H₅ | Tetronic Acid | 67 | 230-232 | MS (m/z): [M+H]⁺ corresponding to the calculated mass. |

Table 2: Characterization of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid Derivatives

| Compound | Derivative | Yield (%) | M.p. (°C) | Spectroscopic Data |

| 4 | Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate | - | 135-137 | ¹H NMR (CDCl₃, δ ppm): 1.38 (t, 3H, CH₃), 2.55 (s, 3H, CH₃), 4.35 (q, 2H, CH₂), 5.65 (br s, 2H, NH₂). |

| 5 | 5-Amino-3-methyl-isoxazole-4-carboxylic acid | - | 180-182 (dec.) | ¹³C NMR (DMSO-d₆, δ ppm): 11.5, 95.8, 162.3, 164.5, 168.9. |

Biological Activities and Signaling Pathways

Derivatives of isoxazolo[5,4-b]pyridines and structurally related fused heterocyclic systems have demonstrated significant potential as therapeutic agents, particularly in the field of oncology. Their antiproliferative effects are often attributed to the inhibition of key signaling pathways that are dysregulated in cancer cells.

Antiproliferative Activity

Several studies have reported the antiproliferative activity of isoxazolo[5,4-b]pyridine derivatives against various cancer cell lines. For instance, certain sulfonamide derivatives have shown inhibitory effects on the proliferation of the MCF7 breast carcinoma cell line.[5] The cytotoxic activity of these compounds is often evaluated using assays such as the MTT or SRB assay, and the results are expressed as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values.

Table 3: Biological Activity of Isoxazolo[5,4-b]pyridine Derivatives

| Compound | Biological Activity | Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |

| N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide | Antiproliferative | MCF7 | 152.56 µg/mL | [5] |

| N-isoxazolo[5,4-b]pyridin-3-yl-4-methylbenzenesulfonamide | Antiproliferative | MCF7 | 161.08 µg/mL | [5] |

| Thiazolo[5,4-b]pyridine (B1319707) derivative 6r | c-KIT Kinase Inhibition | - | 4.77 | [6] |

| Imidazo[4,5-b]pyridine derivative 27e | FLT3/Aurora Kinase Inhibition | MV4-11 | - | [7] |

| Oxazolo[5,4-d]pyrimidine derivative | VEGFR-2 Inhibition | HT29 | 58.4 | [8] |

Kinase Inhibition and Signaling Pathways

The anticancer activity of many heterocyclic compounds, including those structurally analogous to isoxazolo[5,4-b]pyridines, stems from their ability to inhibit protein kinases. These enzymes play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

Several key signaling pathways have been identified as potential targets for isoxazolo[5,4-b]pyridine-related compounds:

-

c-KIT Signaling Pathway: The c-KIT receptor tyrosine kinase is involved in cell survival and proliferation. Mutations leading to its constitutive activation are found in various cancers. Inhibition of c-KIT can block downstream signaling through pathways like the PI3K/Akt and MAPK pathways.[9][10][11][12]

-

FLT3 Signaling Pathway: Fms-like tyrosine kinase 3 (FLT3) is another receptor tyrosine kinase that, when mutated, can lead to uncontrolled cell proliferation, particularly in acute myeloid leukemia (AML). Inhibitors of FLT3 block its downstream signaling cascades.[2][4][13][14][15]

-

Aurora Kinase Signaling Pathway: Aurora kinases are essential for cell division (mitosis). Their overexpression is common in many cancers, and their inhibition can lead to mitotic arrest and apoptosis.[5][8][16][17]

-

VEGFR-2 Signaling Pathway: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibiting VEGFR-2 can starve tumors of their blood supply.[18][19][20][21][22][23]

The inhibition of these kinases by isoxazolo[5,4-b]pyridine derivatives and their analogs disrupts the downstream signaling cascades, ultimately leading to a reduction in tumor cell proliferation and survival.

Visualizations of Signaling Pathways and Experimental Workflows

Conclusion

This compound has proven to be an exceptionally useful and versatile building block for the synthesis of a wide variety of heterocyclic compounds. The development of efficient synthetic methodologies, particularly multi-component reactions, has enabled the rapid generation of diverse chemical libraries based on scaffolds such as isoxazolo[5,4-b]pyridines and isoxazolo[5,4-b]quinolines. Furthermore, its derivatization into a novel β-amino acid opens up new avenues in peptidomimetic design. The significant biological activities exhibited by these compounds, especially their potential as kinase inhibitors for cancer therapy, underscore the importance of continued research in this area. This technical guide provides a solid foundation for researchers to explore the rich chemistry of this compound and its derivatives in the pursuit of novel therapeutic agents.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diva-portal.org [diva-portal.org]

- 11. ashpublications.org [ashpublications.org]

- 12. researchgate.net [researchgate.net]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. FLT3, a signaling pathway gene [ogt.com]

- 15. betalifesci.com [betalifesci.com]

- 16. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rupress.org [rupress.org]

- 18. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: discovery of [1,2,4]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design and synthesis of novel DFG-out RAF/vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors: 3. Evaluation of 5-amino-linked thiazolo[5,4-d]pyrimidine and thiazolo[5,4-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of 5-Amino-3-methylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of the heterocyclic compound 5-Amino-3-methylisoxazole. It details the early synthetic methodologies, physicochemical properties, and the evolution of its applications in medicinal chemistry and organic synthesis. While its isomer, 3-amino-5-methylisoxazole, has garnered significant attention as a key intermediate in the synthesis of sulfonamide drugs like sulfamethoxazole (B1682508), this guide focuses on the distinct history and characteristics of the 5-amino variant. The document includes detailed experimental protocols from historical literature, quantitative data summarized in tabular format, and logical diagrams illustrating synthetic pathways.

Introduction

Isoxazoles, a class of five-membered heterocyclic compounds containing adjacent oxygen and nitrogen atoms, have been a subject of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The isoxazole (B147169) ring system is a versatile scaffold found in numerous natural products and synthetic molecules with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This guide specifically delves into the history and discovery of this compound, a less commercially prominent but scientifically significant isomer of the well-known sulfamethoxazole precursor, 3-amino-5-methylisoxazole.

Discovery and Early History

The precise first synthesis of this compound is not definitively documented in a singular landmark paper. Its history is intertwined with the broader exploration of isoxazole chemistry that began in the early 20th century. Early research into isoxazole derivatives was driven by the quest for novel chemotherapeutic agents. While its isomer, 3-amino-5-methylisoxazole, gained prominence as a crucial intermediate for sulfa drugs, this compound appeared in chemical literature primarily as a subject of synthetic methodology and as a potential building block for other heterocyclic systems.

Initial synthetic routes often resulted in mixtures of isomers, and a significant focus of early chemical studies was the development of regioselective syntheses to isolate specific aminoisoxazole derivatives. Patents from the mid-20th century describe various methods for producing aminoisoxazoles, sometimes mentioning the formation of the 5-amino isomer as a byproduct or the main product depending on the reaction conditions and starting materials.

Physicochemical Properties

This compound is a yellow to orange-brown crystalline powder.[4] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H6N2O | [4] |

| Molecular Weight | 98.10 g/mol | [4] |

| Melting Point | 85-87 °C | [4] |

| CAS Number | 14678-02-5 | [4] |

| Appearance | Yellow to orange-brown crystalline powder | [4] |

Key Synthetic Methodologies

The synthesis of this compound has been approached through various routes over the years. This section details some of the key historical and modern experimental protocols.

Synthesis from 3-Aminocrotononitrile (B73559) and Hydroxylamine (B1172632) Hydrochloride

One of the common methods for the preparation of this compound involves the reaction of 3-aminocrotononitrile with hydroxylamine hydrochloride.

Experimental Protocol:

-

Dissolve hydroxylamine hydrochloride (34.81 g, 0.50 mol) in 100 mL of water.

-

Cool the solution in an ice bath for 10 minutes.

-

Add 3-aminocrotononitrile (48.30 g, 85% purity, 0.50 mol) in batches over 10 minutes.

-

Stir the mixture for 30 minutes. An orange color and the precipitation of a solid should be observed.

-

Collect the solid by filtration.

-

Recrystallize the solid from benzene (B151609) to yield the final product.

Expected Yield: 30.98 g (63.2%) of a white solid with a melting point of 77-79°C.

Synthesis from Ethyl 2-cyano-3-ethoxybut-2-enoate

A multi-step synthesis starting from ethyl cyanoacetate (B8463686) and triethyl orthoacetate has also been described for a derivative, 5-amino-3-methyl-isoxazole-4-carboxylic acid, which can be further processed to yield the parent compound.[5]

Experimental Protocol for Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate:

-

Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate (P1):

-

Mix triethyl orthoacetate with ethyl cyanoacetate (1:1 molar ratio) in a round-bottom flask.

-

Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

-

Heat the mixture to 110 °C while removing the ethanol (B145695) formed during the reaction.

-

Cool the mixture, filter the resulting precipitate, and wash it with a 10% HCl solution.[5]

-

-

Preparation of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2):

-

Dissolve the intermediate P1 in ethanol.

-

Add this solution to a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.

-

Stir the mixture for 24 hours at room temperature.

-

Evaporate the excess ethanol.

-

Filter the obtained precipitate, wash with water, and dry.[5]

-

Biological Activity and Applications

While not as extensively studied for its direct therapeutic effects as other isoxazole derivatives, this compound serves as a valuable building block in the synthesis of more complex molecules with potential biological activities.[6] Its derivatives have been investigated for a range of pharmacological properties.

Research has shown that derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) exhibit immunoregulatory properties, suggesting potential applications in treating autoimmune diseases or as vaccine adjuvants.[7] Furthermore, isoxazole derivatives, in general, have demonstrated a broad spectrum of biological activities, including:

-

Antimicrobial activity [1]

-

Anticancer activity [2]

-

Anti-inflammatory effects [2]

-

Neuroprotective effects [2]

The core isoxazole structure is present in several FDA-approved drugs, highlighting the therapeutic potential of this heterocyclic ring system.[2]

Signaling Pathways and Mechanisms of Action

Currently, there is a lack of specific research detailing the direct interaction of this compound with defined biological signaling pathways. The biological effects observed are generally attributed to the broader class of isoxazole derivatives. For instance, some isoxazole-containing compounds are known to act as inhibitors of enzymes like carbonic anhydrase.[8] The general mechanism often involves the isoxazole ring acting as a bioisostere for other functional groups, enabling it to bind to the active sites of enzymes or receptors.

To illustrate a generalized synthetic pathway, a Graphviz diagram is provided below.

Conclusion

This compound, while often overshadowed by its more famous isomer, holds a significant place in the history of heterocyclic chemistry. Its synthesis has been a subject of study for decades, evolving from methods that produced isomeric mixtures to more refined and regioselective protocols. Although direct biological applications are not as well-documented, it remains a valuable synthon for the creation of novel compounds with potential therapeutic relevance. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives could unveil new avenues for drug discovery and development.

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 5-アミノ-3-メチルイソオキサゾール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijcrt.org [ijcrt.org]

- 7. mdpi.com [mdpi.com]

- 8. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and Stability of 5-Amino-3-methylisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 5-Amino-3-methylisoxazole, a key building block in medicinal chemistry. The information presented herein is intended to support research and development activities by providing essential data and methodologies for handling and characterizing this compound.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₆N₂O | [2][3] |

| Molecular Weight | 98.10 g/mol | [2][3] |

| Melting Point | 85-87 °C | [3][4] |

| Appearance | Yellow to orange-brown crystalline powder and chunks | [1][4] |

Solubility Profile

Quantitative solubility data for this compound in a wide range of common solvents is not extensively reported in publicly available literature. However, based on available information and data for structurally similar compounds, a general solubility profile can be inferred.

Table 2: Solubility of this compound and a Structurally Similar Compound

| Solvent | Compound | Solubility | Temperature (°C) | Reference |

| Water | This compound | Slightly soluble (26 g/L) | 25 | [1] |

| Methanol | This compound | Soluble | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | 3-Amino-5-methylisoxazole* | 55 mg/mL | Not Specified |

*Note: Data for 3-Amino-5-methylisoxazole is provided as a reference due to structural similarity. Researchers are advised to determine the specific solubility of this compound for their intended applications.

Stability Profile

The chemical stability of this compound is a critical factor for its storage, handling, and application in drug development. While specific kinetic data for its degradation is limited, information on related isoxazole (B147169) derivatives provides insights into its potential stability liabilities.

General Stability: The compound is generally considered to be chemically stable under standard ambient conditions (room temperature). However, exposure to certain conditions can lead to degradation.

Factors Affecting Stability:

-

pH: The isoxazole ring, a core structure of this molecule, can be susceptible to cleavage under basic conditions. Studies on other isoxazole-containing compounds have shown that degradation rates increase with higher pH.

-

Temperature: Elevated temperatures can promote the degradation of this compound. A study on a closely related derivative, 5-amino-3-methyl-isoxazole-4-carboxylic acid, demonstrated decreased stability with microwave irradiation, which generates heat.[5]

-

Light: While no specific data on the photostability of this compound was found, it is generally good practice to protect heterocyclic compounds from prolonged exposure to light to prevent potential photodegradation.

Potential Degradation Pathway: The primary degradation pathway for isoxazole rings under basic conditions involves hydrolytic cleavage of the N-O bond, leading to the formation of a β-keto nitrile derivative.

Experimental Protocols

The following sections outline generalized experimental protocols for determining the solubility and stability of this compound. These methodologies are based on standard pharmaceutical industry practices.

Solubility Determination: Shake-Flask Method

This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial).

-

Equilibration: The container is agitated (e.g., using a shaker bath) at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sample Analysis: A clear aliquot of the supernatant is carefully removed, diluted appropriately, and the concentration of this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is calculated based on the measured concentration in the saturated solution.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.

Methodology:

-

Stress Conditions: Solutions of this compound are subjected to various stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: The solid compound is heated at 80°C for 48 hours.

-

Photostability: The solid compound and a solution are exposed to light according to ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method.

-

Data Evaluation: The percentage of degradation is calculated, and any significant degradation products are identified and characterized.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for solubility determination using the shake-flask method.

Logical Relationship of Factors Affecting Stability

Caption: Factors influencing the stability of this compound.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

5-Amino-3-methylisoxazole: A Key Intermediate in the Degradation of Sulfamethoxazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (B1682508) (SMX), a widely used sulfonamide antibiotic, is a frequently detected micropollutant in various environmental compartments. Its persistence and potential to promote antibiotic resistance have led to extensive research into its degradation pathways. A crucial intermediate product formed during the breakdown of SMX is 5-amino-3-methylisoxazole (also referred to as 3-amino-5-methylisoxazole (B124983) or 3A5MI). Understanding the formation, fate, and potential toxicity of this intermediate is essential for developing effective remediation strategies for SMX-contaminated environments and for assessing the overall environmental impact of this antibiotic. This technical guide provides a comprehensive overview of the role of this compound in the degradation of sulfamethoxazole, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex chemical transformations involved.

Degradation Pathways of Sulfamethoxazole Leading to this compound

The degradation of sulfamethoxazole can be initiated through various mechanisms, including advanced oxidation processes (AOPs), photodegradation, and microbial activity. In many of these pathways, the cleavage of the sulfonamide bond (S-N bond) is a critical step that leads to the formation of this compound and sulfanilic acid.

Advanced Oxidation Processes (AOPs)

AOPs, such as ozonation and photocatalysis, are effective in degrading SMX.[1][2] During ozonation, ozone can directly attack the SMX molecule, particularly the aromatic rings.[3][4][5] Theoretical studies suggest that the primary oxidation of the benzene (B151609) and isoxazole (B147169) rings follows a direct addition mechanism.[3][4] In various catalytic AOPs, 3-amino-5-methylisoxazole has been identified as one of the initial intermediates formed during SMX degradation.[2][6][7]

Photodegradation

Sulfamethoxazole is susceptible to photodegradation, especially in acidic aqueous solutions.[8] This process can lead to the formation of several photoproducts, including 3-amino-5-methylisoxazole, sulfanilic acid, and aniline.[8][9] The cleavage of the S-N bond is a prominent transformation pathway under UV irradiation.[9]

Microbial Degradation